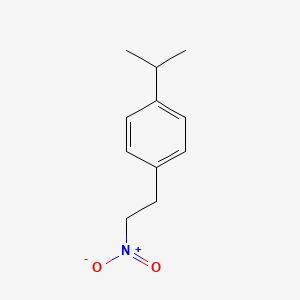
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Pyrazole derivatives also exhibit a wide range of biological activities, making this compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the indole ring can be synthesized through Fischer indole synthesis, while the pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can also bind to specific proteins, influencing their function. These interactions can lead to the compound’s observed biological effects, such as inhibition of cancer cell growth or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-indol-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(1H-indol-5-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(1H-indol-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the indole and pyrazole rings, which can influence its biological activity and chemical reactivity. This unique structure may result in distinct interactions with molecular targets, leading to different biological effects compared to similar compounds .
Propriétés
Formule moléculaire |
C13H11N3O2 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
5-(1H-indol-7-yl)-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H11N3O2/c1-16-11(13(17)18)7-10(15-16)9-4-2-3-8-5-6-14-12(8)9/h2-7,14H,1H3,(H,17,18) |
Clé InChI |
IBPJVSRWEJSQDQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=CC=CC3=C2NC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


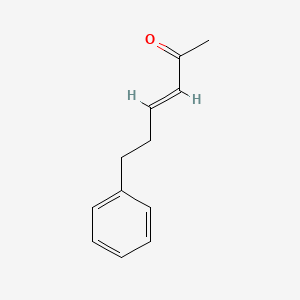
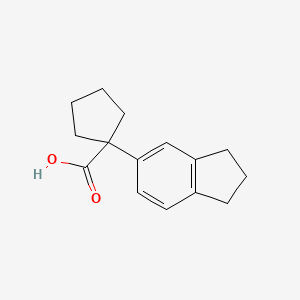
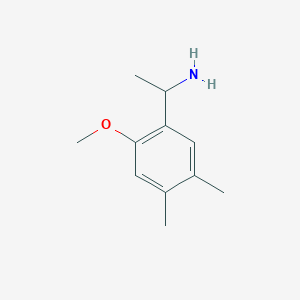
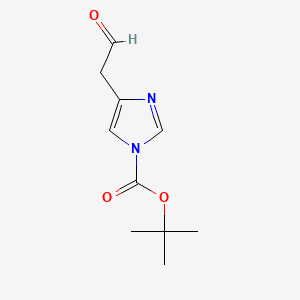
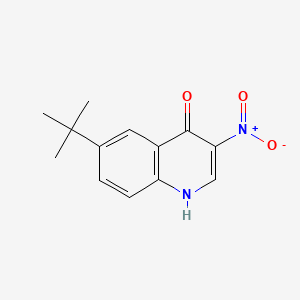
![(2S,4S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13599734.png)
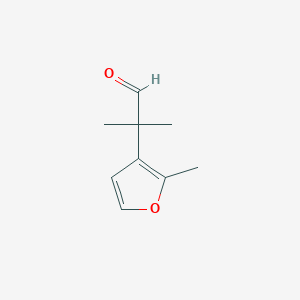
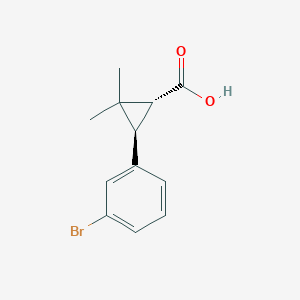
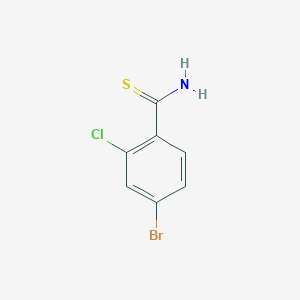
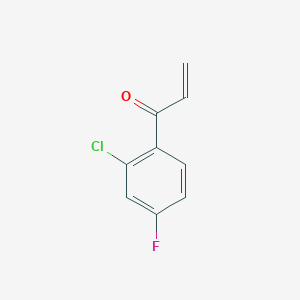

![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13599786.png)

